4-(3-fluoro-4-methoxybenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
This compound belongs to the 1,2,4-benzothiadiazine 1,1-dioxide class, a heterocyclic framework known for diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects . Its structure features a benzothiadiazine core substituted with a 3-fluoro-4-methoxybenzyl group at position 4 and a 2-methoxyphenyl group at position 2. The 1,1-dioxide moiety enhances electronic stability and influences binding interactions.
Properties
IUPAC Name |
4-[(3-fluoro-4-methoxyphenyl)methyl]-2-(2-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5S/c1-29-19-12-11-15(13-16(19)23)14-24-18-8-4-6-10-21(18)31(27,28)25(22(24)26)17-7-3-5-9-20(17)30-2/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSBVMZILXLSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC=C4OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-fluoro-4-methoxybenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 1031989-79-3) belongs to the class of benzothiadiazine derivatives. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and potential therapeutic applications.
- Molecular Formula : C22H19FN2O5S
- Molecular Weight : 442.5 g/mol
- Structure : The compound features a benzothiadiazine core substituted with fluorinated and methoxybenzyl groups, which are critical for its biological activity.
Biological Activity Overview
Research indicates that benzothiadiazine derivatives exhibit a range of biological activities. The specific compound under discussion has shown promise in several key areas:
Anticancer Activity
A study conducted on various benzothiadiazine derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance:
- Cell Lines Tested : CCRF-CEM (leukemia), MDA-MB-435 (melanoma), K-562 (leukemia).
- Findings : The compound exhibited a mean GI50 value significantly lower than established anticancer drugs such as bendamustine and chlorambucil, indicating potent anticancer properties .
| Compound Name | Cell Line Tested | MID GI50 Value |
|---|---|---|
| This compound | CCRF-CEM | 2.09 µM |
| Bendamustine | CCRF-CEM | 60 µM |
| Chlorambucil | CCRF-CEM | 52 µM |
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Telomerase : Some derivatives in the benzothiadiazine class have been shown to inhibit telomerase activity, which is crucial for cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can induce programmed cell death in cancer cells through various pathways.
Antimicrobial Activity
In addition to anticancer properties, benzothiadiazine derivatives have been evaluated for their antimicrobial efficacy:
- Testing Methodology : Compounds were screened against standard microbial strains.
- Results : Certain derivatives demonstrated significant antimicrobial activity comparable to established antibiotics .
Case Studies
A notable case study involved the synthesis and evaluation of various benzothiadiazine derivatives:
- Synthesis Method : Compounds were synthesized using hydrazine hydrate and phenyl isothiocyanate.
- Biological Evaluation : The synthesized compounds were tested for their ability to inhibit growth in various bacterial and fungal strains.
Results Summary
The study revealed that some derivatives exhibited over 90% inhibition against specific microbial strains, indicating strong potential for therapeutic applications in infectious diseases.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The compound’s activity is heavily influenced by the position and nature of substituents on the benzyl and phenyl groups. Below is a comparative analysis with key analogues (Table 1):
Table 1: Structural and Functional Comparison with Analogues
*Estimated based on structural similarity to and formula (C₂₃H₂₀FN₂O₅S).
Structural and Electronic Differences
Substituent Position: The target compound’s 2-methoxyphenyl group differs from the 3-fluoro-4-methylphenyl group in . In , the 2-fluorobenzyl group (vs. 3-fluoro-4-methoxybenzyl in the target) reduces steric bulk but may decrease electronic effects.
Electron-Withdrawing vs. Electron-Donating Groups :
- The fluorine (strong electron-withdrawing) and methoxy (electron-donating) groups in the target compound create a polarized electronic environment, enhancing dipole interactions compared to the chlorine and methyl groups in .
Hydrogen Bonding Potential: Unlike the hydroxy-containing analogue in , the target compound lacks hydrogen-bond donors, relying on methoxy oxygen lone pairs for weaker interactions. This may reduce solubility but improve membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
